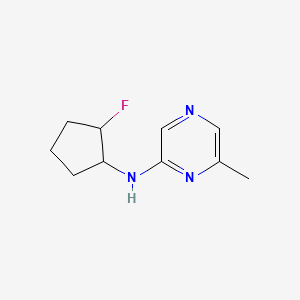

N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine

Description

N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine is a fluorinated pyrazinamine derivative characterized by a 6-methylpyrazin-2-amine core substituted with a 2-fluorocyclopentyl group at the amine position. The 6-methylpyrazin-2-amine moiety is a known pharmacophore in kinase inhibitors, particularly TYK-2 signaling inhibitors, which are explored for inflammatory and autoimmune diseases . The 2-fluorocyclopentyl substituent likely enhances lipophilicity and metabolic stability, common objectives in drug design.

Properties

IUPAC Name |

N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c1-7-5-12-6-10(13-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSICDUSJMIXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)NC2CCCC2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine typically involves the following steps:

Fluorination of Cyclopentane:

Formation of Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving 1,3-dicarbonyl compounds and cyanoacetamides, often using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions in ethanol.

Coupling Reactions: The final step involves coupling the fluorinated cyclopentane derivative with the pyrazine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted cyclopentyl ring, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced amine derivatives

Substitution: Substituted cyclopentyl derivatives

Scientific Research Applications

Medicinal Applications

Neurodegenerative Diseases:

N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine has been investigated for its potential in treating neurodegenerative diseases. Specifically, it has been noted for its role as an antagonist of the A2A adenosine receptor, which is implicated in conditions such as Parkinson's disease. Research indicates that compounds targeting this receptor may help manage symptoms related to movement disorders and neurodegenerative processes .

Pharmaceutical Formulations:

The compound can be utilized in pharmaceutical formulations aimed at enhancing the efficacy of treatments for various neurological disorders. Its ability to selectively antagonize specific receptors makes it a candidate for developing drugs that require precise targeting within the central nervous system .

Case Studies

Case Study 1: Parkinson's Disease Management

A study conducted on animal models demonstrated that administering this compound resulted in significant improvements in motor function. The compound was shown to reduce the severity of symptoms associated with Parkinson's disease by modulating neurotransmitter activity through A2A receptor antagonism .

Case Study 2: Drug Development

In a recent drug development program, researchers synthesized derivatives of this compound to evaluate their efficacy in treating cognitive decline associated with neurodegenerative diseases. Results indicated that certain derivatives exhibited enhanced receptor binding affinity and improved behavioral outcomes in preclinical models .

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Comparisons

The table below compares N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine with structurally similar pyrazinamine and pyrimidinamine derivatives:

*Molecular weights calculated using standard atomic masses where exact data is unavailable.

Key Observations:

Substituent Effects :

- Halogenation : Chloro substituents (e.g., in ) may enhance electrophilicity but reduce metabolic stability compared to fluorine. The target compound’s single fluorine atom balances electronegativity and lipophilicity.

- Cycloalkyl vs. Aromatic Groups : The 2-fluorocyclopentyl group in the target compound likely improves solubility over purely aromatic substituents (e.g., 3-fluorophenyl in ), while retaining steric bulk for target binding.

- Methyl Groups : The 6-methylpyrazine core (shared with ) is critical for π-π stacking in kinase active sites, as seen in TYK-2 inhibitors.

pKa and Bioavailability :

The predicted pKa of ~3.5 for the target compound (based on ) suggests moderate solubility at physiological pH, suitable for oral administration. Chlorinated analogs (e.g., ) may exhibit lower solubility due to increased hydrophobicity.

Functional and Therapeutic Comparisons

Kinase and ABCG2 Inhibition

Compounds like 4-(3-fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine () demonstrate the role of fluorine in enhancing ATP-binding site interactions in kinases. The target compound’s pyrazine core may offer similar binding efficiency with reduced off-target effects compared to pyrimidine derivatives.

Stereochemical Considerations

() demonstrates the pharmacological significance of isomer separation, where enantiomers of a difluorophenyl-containing compound showed distinct activities. If the target compound has a chiral center, its isomers may require evaluation for potency and toxicity.

Biological Activity

N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 194.25 g/mol. The compound features a pyrazine ring substituted with a methyl group and an amine group, along with a fluorinated cyclopentyl ring. The presence of fluorine enhances lipophilicity and stability, which may influence its biological reactivity and interactions with cellular targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate various physiological processes such as cell proliferation, apoptosis, and neurotransmission.

Molecular Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It may bind to various receptors, potentially influencing signaling cascades.

- Ion Channels : Interaction with ion channels could affect cellular excitability and neurotransmitter release.

In Vitro Studies

Preliminary in vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's efficacy was evaluated using standard assays to measure cell viability and proliferation. The results indicated that it could induce apoptosis in sensitive cell lines, suggesting potential as an anti-cancer agent.

Case Studies

- Anti-Cancer Activity : A study assessing the compound's effect on human breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions.

Applications in Drug Development

This compound holds promise for development as a therapeutic agent in various domains:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Neurological Disorders : Potential applications in treating neurodegenerative diseases due to its neuroprotective effects.

- Metabolic Disorders : Investigations into its role as a glucokinase activator suggest possible applications in managing type II diabetes by enhancing insulin secretion .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(2-chlorocyclopentyl)-6-methylpyrazin-2-amine | Chlorine instead of fluorine; similar pyrazine structure | Moderate anti-cancer activity |

| N-(3-fluorocyclopentyl)-6-methylpyrazin-2-amine | Different cyclopentyl substitution | Enhanced binding affinity but lower cytotoxicity |

| N-(2-bromocyclopentyl)-6-methylpyrazin-2-amine | Bromine substitution; similar lipophilicity | Lower efficacy compared to fluorinated analog |

Q & A

Basic: What synthetic methodologies are commonly employed for N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions between 6-methylpyrazin-2-amine and 2-fluorocyclopentyl derivatives. Key steps include:

- Amine-Alkylation : Reacting 6-methylpyrazin-2-amine with a fluorinated cyclopentyl electrophile (e.g., 2-fluorocyclopentyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .

- Catalytic Optimization : Transition metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency in cross-coupling reactions .

- Yield Optimization : Adjusting temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants improves purity and yield. Monitoring via TLC or HPLC ensures reaction completion .

Basic: What analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR (¹H/¹³C/¹⁹F): Confirms structural integrity, fluorocyclopentyl substitution, and methyl group placement .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Chromatography :

- HPLC/UPLC : Assesses purity and isolates isomers or byproducts .

Basic: How can researchers functionalize this compound for derivatization studies?

- Halogenation : Introduce halogens (Cl, Br) at the pyrazine ring using NBS or PCl₅ for further cross-coupling .

- Reductive Amination : Modify the cyclopentyl group with aldehydes/ketones to explore steric effects .

- Fluorine Replacement : Utilize nucleophilic substitution (e.g., OH⁻ or NH₃) to replace the 2-fluorine, altering electronic properties .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in fluorinated pyrazine derivatives?

- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) resolves fluorine positioning and torsional angles in the cyclopentyl group .

- Refinement with SHELX : The SHELXL program refines crystallographic models, addressing challenges like disorder in fluorinated moieties. Hydrogen bonding and π-π stacking interactions are analyzed to explain stability .

- Twinned Data : SHELXPRO handles twinning in crystals with pseudo-symmetry, common in fluorinated compounds .

Advanced: What computational strategies predict the biological target interactions of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) by aligning the pyrazine core in active sites. Fluorine’s electronegativity is critical for hydrogen-bonding .

- MD Simulations : GROMACS or AMBER assesses binding stability over time, evaluating fluorine’s role in hydrophobic pockets .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl) with activity trends in analogs .

Advanced: How should researchers address contradictions in reported bioactivity data for fluorinated pyrazine analogs?

- Experimental Replication : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability .

- Meta-Analysis : Compare structural outliers (e.g., para- vs. meta-fluorine) across studies to identify activity-determining motifs .

- Orthogonal Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities disputed in fluorescence-based assays .

Advanced: What strategies guide the design of this compound derivatives for SAR studies?

- Core Modifications :

- Pyrazine Ring : Introduce electron-withdrawing groups (NO₂) at C3 to enhance electrophilicity .

- Cyclopentyl Group : Replace fluorine with bulkier substituents (CF₃) to probe steric effects .

- Pharmacophore Mapping : Identify critical motifs (e.g., amine-pyrazine distance) using ROCS (rapid overlay of chemical structures) .

Advanced: How can researchers elucidate the mechanism of action for fluorinated pyrazine derivatives in biological systems?

- Target Deconvolution :

- Pull-Down Assays : Use biotinylated analogs to isolate interacting proteins from cell lysates .

- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins) to identify inhibition hotspots .

- Metabolic Studies : LC-MS tracks in vivo metabolites, assessing fluorine’s metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.